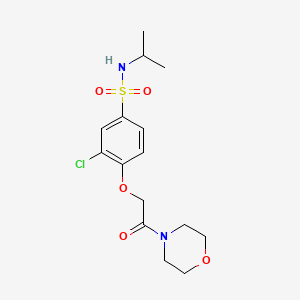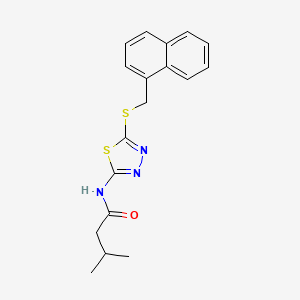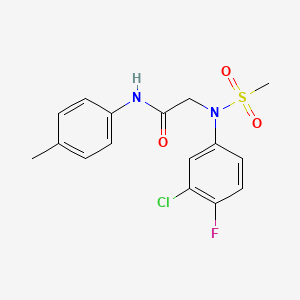![molecular formula C21H15N5O B3506525 4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE](/img/structure/B3506525.png)
4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE
Übersicht
Beschreibung
4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, which is further substituted with a methoxyphenyl group and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Phthalazine Moiety: The triazole ring is then fused with a phthalazine moiety through a cyclization reaction involving suitable precursors.
Substitution with Methoxyphenyl Group: The resulting triazolophthalazine intermediate is then subjected to a substitution reaction with a methoxyphenyl group using appropriate reagents and conditions.
Introduction of the Pyridine Ring: Finally, the compound is completed by introducing the pyridine ring through a coupling reaction with suitable pyridine derivatives.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed on the triazole or phthalazine rings, resulting in the formation of dihydro or tetrahydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, nucleophiles like amines or halides, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. It can be used to probe the activity of specific molecular targets and pathways.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules. It can be used to study protein-ligand interactions and to develop new chemical probes.
Industrial Applications: The compound has potential applications in the development of new materials and catalysts. Its unique structure makes it a valuable building block for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in cellular signaling pathways. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring system, leading to different biological activities and applications.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline moiety instead of a phthalazine moiety, resulting in distinct chemical and biological properties.
1,2,4-Triazolo[3,4-c]pyrimidines: These compounds contain a pyrimidine ring fused to the triazole ring, offering different pharmacological profiles and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c1-27-16-8-6-14(7-9-16)19-17-4-2-3-5-18(17)21-24-23-20(26(21)25-19)15-10-12-22-13-11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVQGRRFKMMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3506450.png)
![1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)

![N-[[3-chloro-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]propanamide](/img/structure/B3506481.png)

![4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3506491.png)
![2-cyclohexyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3506497.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3506508.png)

![2-[(4-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B3506514.png)
![7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one](/img/structure/B3506537.png)
![1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3506541.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3506548.png)
![8-methoxy-3-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B3506550.png)
